2-(3-((Cyclopropylmethyl)amino)pyrrolidin-1-yl)ethanol

Catalog No.
S12240480
CAS No.
M.F
C10H20N2O
M. Wt
184.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(3-((Cyclopropylmethyl)amino)pyrrolidin-1-yl)eth...

Product Name

2-(3-((Cyclopropylmethyl)amino)pyrrolidin-1-yl)ethanol

IUPAC Name

2-[3-(cyclopropylmethylamino)pyrrolidin-1-yl]ethanol

Molecular Formula

C10H20N2O

Molecular Weight

184.28 g/mol

InChI

InChI=1S/C10H20N2O/c13-6-5-12-4-3-10(8-12)11-7-9-1-2-9/h9-11,13H,1-8H2

InChI Key

ONIVFDDYIKWBRU-UHFFFAOYSA-N

Canonical SMILES

C1CC1CNC2CCN(C2)CCO

2-(3-((Cyclopropylmethyl)amino)pyrrolidin-1-yl)ethanol is an organic compound characterized by its complex structure, which includes a cyclopropyl group, a pyrrolidine ring, and an ethanol moiety. The molecular formula for this compound is C10H20N2O, with a molecular weight of approximately 184.28 g/mol. It possesses a stereocenter, indicating the potential for multiple stereoisomeric forms, with the (S)-configuration being particularly notable for its biological activity.

  • Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
  • Reduction: The compound can be reduced to yield different alcohols or amines.
  • Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common reagents used in these reactions include potassium permanganate and chromium trioxide for oxidation, lithium aluminum hydride and sodium borohydride for reduction, and alkyl halides for substitution reactions.

Research indicates that 2-(3-((Cyclopropylmethyl)amino)pyrrolidin-1-yl)ethanol exhibits various biological activities. Its mechanism of action involves interaction with specific molecular targets, such as receptors or enzymes, potentially modulating their activity. This interaction may lead to various biological effects, including enzyme inhibition or receptor activation, which are crucial in medicinal chemistry applications.

The synthesis of 2-(3-((Cyclopropylmethyl)amino)pyrrolidin-1-yl)ethanol typically involves several steps:

  • Formation of the Pyrrolidinyl Ring: Achieved through cyclization reactions involving suitable precursors.
  • Introduction of the Cyclopropylmethyl Group: This is generally accomplished via nucleophilic substitution reactions.
  • Amino Group Introduction: Can be performed through reductive amination or other suitable methods.
  • Chiral Resolution: The final step often involves chiral resolution to isolate the (S)-enantiomer.

2-(3-((Cyclopropylmethyl)amino)pyrrolidin-1-yl)ethanol has several applications in scientific research:

  • Medicinal Chemistry: It serves as a building block for synthesizing pharmaceutical compounds targeting the central nervous system.
  • Organic Synthesis: Acts as an intermediate in producing complex organic molecules.
  • Biological Studies: Used in studies involving enzyme inhibition and receptor binding due to its chiral nature.
  • Industrial

Interaction studies reveal that 2-(3-((Cyclopropylmethyl)amino)pyrrolidin-1-yl)ethanol may interact with various receptors and enzymes. Its chiral nature allows selective binding to these targets, which can modulate their activity and result in significant biological effects. Detailed studies are essential for understanding these interactions and their implications in medicinal chemistry.

Several compounds share structural similarities with 2-(3-((Cyclopropylmethyl)amino)pyrrolidin-1-yl)ethanol:

Compound NameStructure FeaturesUnique Aspects
(S)-3-(Cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-acetic acidSimilar pyrrolidinyl ring and cyclopropylmethyl groupDifferent functional groups affecting bioactivity
Pyrazolo[1,5-a]pyrimidineContains an amino-nitro-amino arrangementStudied for heat-resistant properties
N-MethylpyrrolidineStructurally similar with a different nitrogen substituentVarying pharmacodynamics due to nitrogen substitution
CyclopropylamineSimpler structure with a cyclopropyl group attached to an amino groupBasic amine structure with distinct properties

The uniqueness of 2-(3-((Cyclopropylmethyl)amino)pyrrolidin-1-yl)ethanol lies in its specific chiral configuration and the presence of both a cyclopropyl-methyl group and a hydroxyl group. This combination allows it to interact selectively with molecular targets, enhancing its value in medicinal chemistry and organic synthesis.

XLogP3

0.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

184.157563266 g/mol

Monoisotopic Mass

184.157563266 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-09-2024

Explore Compound Types